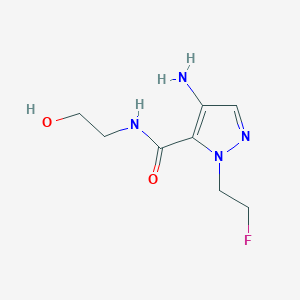

![molecular formula C12H24N2O3 B2703742 tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate CAS No. 1461704-68-6](/img/structure/B2703742.png)

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate” is a chemical compound with the molecular formula C12H24N2O3. It is also known by other names such as “tert-Butyl (4-methylpiperidin-4-yl)carbamate” and "4- (Boc-amino)-4-methylpip…" .

Synthesis Analysis

The synthesis of carbamates like “tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate” often involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate” can be represented by the SMILES stringCC (C) (C)OC (=O)NC1 (C)CCNCC1 . The molecular weight of this compound is 214.305 Da . Chemical Reactions Analysis

Carbamates like “tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate” can undergo various chemical reactions. For instance, they can be synthesized through a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates .Physical And Chemical Properties Analysis

“tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate” has a boiling point of 308 °C and a density of 1.01 . It is a gray powder that should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用

Pharmaceutical Testing

This compound is used in pharmaceutical testing as a high-quality reference standard . It is crucial for ensuring accurate results in pharmaceutical research and development .

Synthesis of Ceftolozane

The compound serves as an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .

Inhibition of β-Secretase and Acetylcholinesterase

In vitro studies suggest that a compound similar to tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate can act as both a β-secretase and an acetylcholinesterase inhibitor . This dual action can prevent the aggregation of the amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42 , which is significant in the context of Alzheimer’s disease research.

Acetonization and Boc Protection

The compound is involved in chemical processes such as acetonization and Boc protection . These processes are fundamental in organic chemistry and are widely used in the synthesis of complex molecules .

Study of Stereochemistry

The compound has been used in the study of stereochemistry, particularly in the reduction of 3-ketopiperidines . The methyl substituent at 4-C was significantly hindered by the axial attack of the reagent during the isopropylate reduction .

N-Methoxy-N-Methyl Amidation

The compound is involved in the N-methoxy-N-methyl amidation process . This is a key step in the synthesis of many organic compounds .

特性

IUPAC Name |

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-7-10(16-4)5-6-13-9/h9-10,13H,5-8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNGYPONHJYIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CCN1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2703661.png)

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)

![1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2703670.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2703676.png)

![[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2703677.png)

![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2703680.png)